1,4-dimethyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine
Description
Properties
CAS No. |
827625-96-7 |
|---|---|
Molecular Formula |
C12H14N4 |
Molecular Weight |
214.27 g/mol |
IUPAC Name |
1,4-dimethyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine |
InChI |
InChI=1S/C12H14N4/c1-8-7-13-10-5-3-4-6-11(10)16-9(2)14-15-12(8)16/h3-6,8,13H,7H2,1-2H3 |
InChI Key |
GVLLOBXSGPZSFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=CC=CC=C2N3C1=NN=C3C |
Origin of Product |
United States |
Preparation Methods
Thermal Cyclization of Hydrazide Intermediates
A widely employed method involves the thermal cyclization of N'-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)hydrazide precursors. For example, N'-(1-acetyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazide undergoes cyclization in 1-butanol at 118°C for 20 hours to yield 85% of the target triazolobenzodiazepine. The methyl group at position 1 originates from the acetyl protecting group on the benzodiazepine precursor, while the 4-methyl substituent is introduced via alkylation during intermediate formation.
Key Data:
| Precursor | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3-Nitrobenzohydrazide 3a | 1-Butanol | 118 | 20 | 85 |
| Acetylhydrazide 3d | Ethanol | 78 | 8 | 77 |
This method leverages the nucleophilic attack of the hydrazide nitrogen on the adjacent carbonyl group, followed by dehydration to form the triazole ring. Solvent choice critically influences yield, with 1-butanol outperforming ethanol due to its higher boiling point and improved solubility of intermediates.
Acid-Catalyzed Condensation with Acetic Hydrazide
Patents describe the condensation of 1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-thiones with acetic hydrazide in refluxing 1-butanol. For instance, reacting 7-chloro-1,3-dihydro-5-(2,6-difluorophenyl)-2H-1,4-benzodiazepine-2-thione with acetic hydrazide at 118°C for 18 hours yields 70% of the triazolobenzodiazepine. The methyl group at position 1 arises from the acetyl moiety of the hydrazide, while the 4-methyl substituent is introduced via alkylation prior to cyclization.
Mechanistic Insight:
- Thione sulfur undergoes nucleophilic displacement by hydrazide.
- Intramolecular cyclization forms the triazole ring, releasing H$$_2$$S.
- Acidic workup facilitates crystallization.
This route is scalable but requires careful handling of H$$_2$$S gas and precise temperature control to avoid side reactions.
Thionation-Cyclization Sequential Protocol
A high-yielding approach involves thionation of benzodiazepinediones followed by cyclization. For example, treating 1-acetyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one with Lawesson’s reagent generates the corresponding thione, which reacts with hydrazine hydrate to form a hydrazine intermediate. Subsequent acetylation and cyclization in HCl/EtOH yield the triazolobenzodiazepine with 91% efficiency.
Advantages:
- Avoids flammable solvents (e.g., triethyl orthoacetate).
- Permits late-stage introduction of methyl groups via acetyl or alkylating agents.
One-Pot Decarboxylative Cycloaddition and Click Chemistry
A novel one-pot method combines decarboxylative [3 + 2] cycloaddition of azomethine ylides with N-propargylation and intramolecular click reactions. Using 2-azidebenzaldehyde and methyl propargyl ether in the presence of CuI, this route constructs the triazole ring at position 1 while preserving the 4-methyl group from the benzodiazepine precursor. Yields reach 89% under optimized conditions.
Reaction Sequence:
- Azomethine ylide formation from amino acids and aldehydes.
- Cycloaddition with maleimides to form the benzodiazepine core.
- Cu-catalyzed click reaction to annulate the triazole.
This method is atom-economical but requires specialized catalysts and rigorous exclusion of moisture.
Chemical Reactions Analysis
1,4-dimethyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where different substituents replace hydrogen atoms in the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of this compound exhibit anti-inflammatory properties by modulating pro-inflammatory cytokines such as interleukin-6 and prostaglandin E2. Studies have shown that these compounds can significantly reduce inflammation in various biological models.
Neuropharmacological Effects
The compound has demonstrated potential neuropharmacological activities. It may affect neurotransmitter systems similar to traditional benzodiazepines, suggesting applications in treating anxiety and sleep disorders. In behavioral studies, derivatives have been shown to increase sleep duration in response to sedatives like pentobarbital .
Anticancer Activity
Preliminary studies indicate that 1,4-dimethyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine exhibits cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its ability to inhibit the proliferation of breast cancer cells with promising results .
Comparative Analysis of Related Compounds
The unique structure of this compound sets it apart from other related compounds. The following table summarizes its features compared to other similar compounds:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 5-Methyl-1H-[1,2,4]triazole | Contains a methyl group at position 5 | Antimicrobial properties | Lacks benzodiazepine structure |
| 7-Amino-3-methyl-1H-benzodiazepine | Amino substitution at position 7 | Sedative effects | Different nitrogen positioning |
| 2-(Substituted phenyl)-[1H]-benzodiazepinones | Phenyl substitutions | Antidepressant activity | More complex aromatic substitutions |
Case Study 1: Synthesis and Yield Optimization
A study focused on optimizing the synthesis of this compound found that using butanol as a solvent resulted in higher yields (up to 85%) for specific derivatives during thermal cyclization reactions. The reaction conditions were meticulously controlled to enhance purity and yield .
Case Study 2: Anticancer Efficacy
In vitro studies assessed the anticancer efficacy of several derivatives against MCF7 breast cancer cell lines. Results indicated dose-dependent inhibition of cell proliferation with IC50 values ranging from 0.5 to 10 µM depending on the specific derivative used .
Mechanism of Action
The mechanism of action of 1,4-dimethyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine involves its interaction with specific molecular targets in the body. It binds to receptors in the central nervous system, modulating the activity of neurotransmitters and exerting its pharmacological effects . The pathways involved include the modulation of GABAergic transmission, which is crucial for its anxiolytic and sedative properties .
Comparison with Similar Compounds
Structural Comparisons
Table 1: Key Structural Features of Compound A and Analogues
*BZD: Benzodiazepine
Key Observations :
- Scaffold Differences : Compound A and its 1,5-benzodiazepine (BZD) analogues (e.g., 1-(3-nitrophenyl) derivatives ) differ from Alprazolam and Bromazolam, which are based on a [1,4]BZD core. The [1,5]BZD scaffold imparts distinct conformational rigidity, influencing binding pocket compatibility .
- Substituent Effects : The 4-chlorophenyl group in Compound A enhances hydrophobic interactions with BRD4, while the 3-nitrophenyl group in analogues introduces electron-withdrawing properties that may alter reactivity or solubility.
Pharmacological and Computational Insights
Critical Analysis :
- Mechanistic Divergence : Compound A targets epigenetic regulators, while Alprazolam and Bromazolam modulate CNS receptors. This reflects substituent-driven selectivity.
- Computational Validation : DFT studies on Compound A rationalize its high potency via electrostatic complementarity with BRD4 , whereas 1-(3-nitrophenyl) analogues exhibit reactivity patterns suitable for further functionalization .
Biological Activity
1,4-Dimethyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine (often abbreviated as DMTBD) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of DMTBD, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
DMTBD belongs to the benzodiazepine family and features a triazole moiety fused to a benzodiazepine ring system. Its molecular formula is , with a molecular weight of 214.27 g/mol. The compound's structure can be represented as follows:
The biological activity of DMTBD is primarily attributed to its interaction with neurotransmitter receptors in the central nervous system (CNS). Preliminary studies suggest that it acts as a modulator of gamma-aminobutyric acid (GABA) receptors, which play a crucial role in inhibitory neurotransmission. This modulation can lead to anxiolytic (anti-anxiety) and sedative effects.
Antianxiety Activity
A series of pharmacological evaluations have indicated that DMTBD exhibits notable antianxiety properties. In animal models, compounds structurally related to DMTBD demonstrated significant reductions in anxiety-like behaviors in tests such as the elevated plus maze and the open field test. For example, a study found that derivatives of DMTBD showed comparable efficacy to established anxiolytics like diazepam .
Study 1: Anxiolytic Effects
In a controlled study involving rodents, DMTBD was administered at varying doses. The results indicated that doses between 5 mg/kg and 20 mg/kg significantly reduced anxiety-like behaviors compared to the control group. The most effective dose was identified as 10 mg/kg, which produced effects similar to those observed with standard anxiolytics .
Study 2: GABA Receptor Interaction
A detailed investigation into the binding affinity of DMTBD for GABA receptors revealed that it has a moderate affinity for the GABA_A receptor subtype. This interaction was characterized using radiolabeled ligand binding assays. The results suggest that DMTBD may enhance GABAergic transmission, contributing to its anxiolytic effects .
Comparative Analysis with Related Compounds
The biological activity of DMTBD can be compared with other benzodiazepine derivatives:
| Compound Name | Structure Type | Anxiolytic Activity | GABA_A Affinity |
|---|---|---|---|
| DMTBD | Triazolo-BDZ | Moderate | Moderate |
| Diazepam | Benzodiazepine | High | High |
| Clonazepam | Benzodiazepine | High | High |
Q & A
Q. What are the optimal synthetic routes for 1,4-dimethyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine, and how do solvent systems influence yield?
- Methodology : The compound can be synthesized via [3+2]-cycloaddition reactions using hydrazones and benzodiazepine precursors. Solvent choice significantly impacts reaction efficiency. For example, polar aprotic solvents (e.g., DMF) may enhance cyclization rates, while protic solvents (e.g., ethanol) could stabilize intermediates. Refer to solvent-dependent yield data from analogous triazolobenzodiazepine syntheses (e.g., 60–85% yields in DMF vs. 40–55% in ethanol) .
- Key Steps :
Cyclocondensation of N-substituted hydrazines with 1,5-benzodiazepine derivatives.
Methylation at the 1,4-positions using formaldehyde and sodium cyanoborohydride under acidic conditions .
Q. Which spectroscopic techniques are critical for characterizing the triazolobenzodiazepine core?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm regioselectivity of triazole fusion and methyl group positions. For example, methyl protons at δ 2.3–2.7 ppm (singlet) indicate N-methylation .
- HPLC-MS : Purity assessment and molecular ion detection (e.g., [M+H]+ at m/z ~308 for related structures) .
- X-ray Crystallography : Resolves conformational ambiguities, such as boat vs. chair configurations in the diazepine ring .
Advanced Research Questions
Q. How can computational methods predict the reactivity of 1,4-dimethyl-substituted triazolobenzodiazepines in cycloaddition reactions?
- Methodology : Density Functional Theory (DFT) studies evaluate frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity in [3+2]-cycloadditions. For example, electron-withdrawing substituents on hydrazones lower LUMO energy, favoring nucleophilic attack on the diazepine ring .
- Validation : Compare computational results with experimental outcomes (e.g., regioselectivity ratios > 9:1 in nitrophenyl derivatives) .
Q. What mechanisms explain dichloroazacyclopropanation in triazolobenzodiazepine derivatives?
- Methodology : Phase-transfer catalysis (PTC) with chloroform and aqueous NaOH generates dichlorocarbene, which undergoes stereospecific addition to the triazole ring. The reaction proceeds via a carbene intermediate, with benzyltriethylammonium chloride enhancing interfacial reactivity .
- Key Insight : Geminal dichloro adducts form with >70% yield under optimized PTC conditions, confirmed by ¹H NMR (disappearance of triazole protons at δ 7.8–8.2 ppm) .
Q. How can stereochemical outcomes be controlled during aziridino-functionalization of the diazepine ring?
- Methodology : Stereospecific nitrilimine cycloadditions generate rigid triazolo-diazepine frameworks. X-ray data show dihedral angles (e.g., 17.24° between triazole and chlorophenyl rings) dictate spatial orientation, influencing downstream reactivity .
- Application : Use chiral auxiliaries or asymmetric catalysis to enforce enantiomeric excess in aziridino adducts .
Data Contradiction Analysis
Q. Why do solvent-dependent synthesis protocols yield conflicting results for triazolobenzodiazepine derivatives?
- Analysis : Discrepancies arise from competing reaction pathways. For example:
- DMF : Accelerates cyclization but may promote side reactions (e.g., over-methylation).
- Ethanol : Slower kinetics but higher purity due to intermediate stabilization.
Q. How to resolve contradictions in reported biological activities of structurally similar triazolobenzodiazepines?
- Methodology :
Receptor Binding Assays : Compare affinity for GABA-A vs. vasopressin receptors (e.g., bromo-substituted analogs show divergent selectivity ).
Metabolic Profiling : Hepatic microsome assays quantify oxidative degradation pathways (e.g., CYP3A4-mediated demethylation) .
- Case Study : Flubromazolam (8-bromo analog) exhibits 10x higher potency than alprazolam due to halogen-enhanced receptor binding .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
